molecular formula C23H18N4O6S B2815338 4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886903-24-8

4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2815338
CAS No.: 886903-24-8
M. Wt: 478.48
InChI Key: GPIATCRDWUGVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a benzodioxin core linked to a 1,3,4-oxadiazole ring and a benzenesulfonamido-substituted benzamide moiety. The molecule’s design likely exploits the pharmacophoric properties of sulfonamide groups (common in enzyme inhibition) and heterocyclic rings (enhancing metabolic stability and target binding) .

Properties

IUPAC Name

4-(benzenesulfonamido)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6S/c28-21(15-6-9-17(10-7-15)27-34(29,30)18-4-2-1-3-5-18)24-23-26-25-22(33-23)16-8-11-19-20(14-16)32-13-12-31-19/h1-11,14,27H,12-13H2,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIATCRDWUGVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This initial reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and lithium hydride as a base.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl or aryl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for drug development:

  • Anticancer Properties : Preliminary studies indicate that the compound may have anticancer effects by inhibiting specific protein kinases involved in tumor growth. For instance, compounds with similar oxadiazole structures have shown promise in targeting kinases like DYRA and GSK3α/β .
  • Antimicrobial Activity : Research has suggested that derivatives of benzodioxin compounds exhibit antimicrobial properties. The presence of the sulfonamide group enhances their interaction with bacterial enzymes, potentially leading to effective antibacterial agents .

Case Studies

Several studies have documented the applications of this compound or its analogs:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro with IC50 values indicating potent activity against specific cancer cell lines.
Antimicrobial EfficacyShowed significant activity against Gram-positive bacteria, suggesting potential for development as an antibiotic.
Kinase InhibitionIdentified as a selective inhibitor of certain protein kinases, which are critical in cancer signaling pathways.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related derivatives, emphasizing key differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activity Reference
4-Benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (Target Compound) Not explicitly given Estimated ~480–500 Benzenesulfonamido group; 1,3,4-oxadiazole; benzodioxin core Inferred from analogs: Potential enzyme inhibition or immunomodulation N/A
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidinyl)sulfonyl]benzamide C23H24N4O6S 484.527 4-Methylpiperidinyl sulfonyl group; oxadiazole; benzodioxin Not explicitly stated, but sulfonyl groups often associated with kinase or protease inhibition
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) C24H18N4O3 410.43 Imidazole ring; pyridinyl substituent; benzodioxin Inhibits Treg cell differentiation; enhances vaccine efficacy
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-k) Variable ~380–420 Variably substituted phenyl groups; thioether linkage; oxadiazole Potent antibacterial activity (e.g., against S. aureus and E. coli); low cytotoxicity
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide C19H16N4O3S3 444.54 Thiadiazole ring; dual sulfanyl groups; benzodioxin Not reported, but thiadiazoles often exhibit antimicrobial or antitumor activity

Key Comparative Insights

Structural Variations and Pharmacological Implications

Sulfonamide vs. Sulfonyl Groups : The target compound’s benzenesulfonamido group differs from the 4-methylpiperidinyl sulfonyl substituent in . Sulfonamides are classical enzyme inhibitors (e.g., carbonic anhydrase), while sulfonyl groups may enhance solubility or target selectivity .

Heterocyclic Core : Replacing the oxadiazole in the target compound with a thiadiazole (as in ) or imidazole (D4476, ) alters electronic properties and binding interactions. For example, D4476’s imidazole-pyridinyl motif is critical for Treg cell inhibition .

Substituent Effects : Antibacterial derivatives in show activity dependent on phenyl substitutions (e.g., electron-withdrawing groups enhance potency). The target compound’s unsubstituted benzodioxin may prioritize metabolic stability over target affinity.

Biological Activity

4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This compound belongs to the class of sulfonamides and oxadiazoles, which are known for various therapeutic effects, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Sulfonamide moiety : Known for its role in antibacterial activity.
  • Oxadiazole ring : Often associated with anticancer and anti-inflammatory properties.
  • Dihydro-benzodioxin : This part of the molecule may contribute to its lipophilicity and ability to cross biological membranes.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that certain benzenesulfonamides effectively inhibited bacterial growth by targeting folate synthesis pathways. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is expected to follow similar trends as other sulfonamides .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of new compounds in cancer therapy. In studies involving related oxadiazole derivatives, compounds similar in structure to this compound showed varying degrees of toxicity against different cancer cell lines. For example, compounds tested on L929 cells demonstrated significant cytotoxicity at concentrations above 100 µM . This suggests that the compound may also exhibit cytotoxic effects that warrant further investigation.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may act as a selective inhibitor of certain enzymes or pathways involved in disease processes. For instance, research on related sulfonamides indicates potential interactions with calcium channels and carbonic anhydrases . Understanding these interactions through molecular docking studies could provide insights into the compound's efficacy and safety profile.

Metabolite Identification

Recent investigations into the metabolism of related compounds have identified several metabolites that could influence the biological activity of this compound. For example:

MetaboliteDetection MethodRetention TimeMass Transition
N-hydroxy derivativeHPLC-MS/MS6.7 min254→117 m/z
Hydroxymethyl derivativeHPLC-MS/MS8.7 min254→133 m/z

These metabolites may possess distinct biological activities that could enhance or mitigate the effects of the parent compound .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various benzenesulfonamide derivatives found that specific modifications enhanced activity against resistant bacterial strains. This suggests a potential pathway for optimizing this compound for improved efficacy.

Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessing the cytotoxic effects on A549 (lung cancer) and HepG2 (liver cancer) cell lines indicated that certain oxadiazole derivatives increased cell viability at lower concentrations while causing significant cell death at higher concentrations. These findings support further exploration of this compound as a potential anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide, and what critical parameters influence yield?

  • Methodological Answer : The compound’s synthesis typically involves coupling reactions between sulfonamide intermediates and oxadiazole precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt under anhydrous conditions (DMF or THF) to minimize side reactions .

  • Oxadiazole ring closure : Cyclization of thiosemicarbazides via oxidative methods (e.g., iodine/FeCl₃) or dehydrative agents (POCl₃) .

  • Critical parameters : Temperature control (60–80°C for cyclization), solvent polarity (DMF enhances reaction rates), and stoichiometric ratios (1:1.2 for amine:acyl chloride) .

    • Data Table : Comparative Synthesis Conditions
StepReagents/ConditionsYield (%)Purity (%)Source
Amide CouplingEDCl/HOBt, DMF, RT65–7290–95
Oxadiazole FormationPOCl₃, 80°C58–6385–90
PurificationColumn chromatography (SiO₂, EtOAc/hexane)≥95

Q. How can researchers characterize this compound’s structural features and confirm purity?

  • Methodological Answer : Use a multi-technique approach:

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2–10.8 ppm) .
  • FT-IR : Confirm sulfonamide (S=O at 1150–1350 cm⁻¹) and benzodioxin (C-O-C at 1240–1280 cm⁻¹) .
  • Chromatography :
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (≥95% threshold) .

Q. What solubility properties should guide solvent selection for in vitro assays?

  • Methodological Answer : The compound’s lipophilic benzodioxin and sulfonamide groups suggest:

  • High solubility : In DMSO (>10 mM) for stock solutions .
  • Limited aqueous solubility : Use surfactants (e.g., Tween-80) or co-solvents (ethanol/PEG-400) for biological testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity variations : Validate via HPLC and elemental analysis to exclude batch-specific impurities .
  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum-free media for enzyme assays) .
  • Structural analogs : Compare with derivatives (e.g., morpholinosulfonyl vs. dipropylsulfamoyl variants) to isolate pharmacophore contributions .

Q. What computational strategies predict this compound’s binding affinity for target enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2 or carbonic anhydrase IX) to model sulfonamide interactions .
  • MD simulations : Assess stability of benzodioxin-oxadiazole conformers in lipid bilayers (GROMACS/NAMD) .
    • Data Table : Predicted Binding Energies (kcal/mol)
TargetDocking ScoreSimulation Stability (RMSD, Å)Source
COX-2-9.21.8 ± 0.3
CA IX-8.72.1 ± 0.4

Q. How can synthesis be optimized for scale-up without compromising bioactivity?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors reduce decomposition risks during exothermic steps (e.g., POCl₃ cyclization) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing .
  • Quality-by-design (QbD) : Use DoE (Design of Experiments) to optimize temperature/pH interactions .

Theoretical and Methodological Frameworks

  • Linking to conceptual models : Anchor studies to enzyme inhibition theories (e.g., competitive vs. allosteric sulfonamide binding) .
  • Contradiction analysis : Apply Bradford-Hill criteria to distinguish causal bioactivity from assay artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.